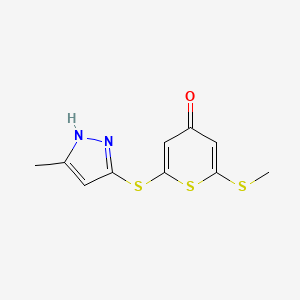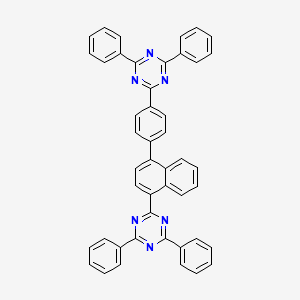
Bis(p-tolylthio)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(p-tolylthio)methane: is an organic compound characterized by the presence of two p-tolylthio groups attached to a central methane carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(p-tolylthio)methane can be synthesized through the reaction of p-thiocresol with formaldehyde under acidic conditions. The general procedure involves mixing p-thiocresol with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, and allowing the reaction to proceed at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Bis(p-tolylthio)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield the corresponding thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(p-tolylthio)methane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of ligands for coordination chemistry .
Biology: In biological research, this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These compounds can interact with biological targets, leading to various therapeutic effects.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents due to their biological activities. Further research is needed to explore their efficacy and safety in medical applications.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials. Its unique chemical properties make it valuable for various industrial processes.
Mecanismo De Acción
The mechanism of action of bis(p-tolylthio)methane involves its interaction with molecular targets through its thioether groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in changes in their structure and function. The specific pathways and targets involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Bis(2-pyridylthio)methane: Similar in structure but contains pyridylthio groups instead of p-tolylthio groups.
Bis(indolyl)methane: Contains indolyl groups and is known for its biological activities, including anticancer properties.
Bis(pyrazolyl)methane: Contains pyrazolyl groups and is used in coordination chemistry and as a ligand.
Uniqueness: Bis(p-tolylthio)methane is unique due to the presence of p-tolylthio groups, which impart specific chemical properties and reactivity
Propiedades
Fórmula molecular |
C15H16S2 |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-methyl-4-[(4-methylphenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C15H16S2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Clave InChI |
MGPBMQMFPKAALA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCSC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
